molecular formula C8H14Cl2N2 B1349755 N,N-Dimethyl-p-phenylenediamine dihydrochloride CAS No. 536-46-9

N,N-Dimethyl-p-phenylenediamine dihydrochloride

Cat. No. B1349755
CAS RN: 536-46-9
M. Wt: 209.11 g/mol
InChI Key: IAEDWDXMFDKWFU-UHFFFAOYSA-N
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Description

N,N-Dimethyl-p-phenylenediamine dihydrochloride, also known as 4-Amino-N,N-dimethylaniline dihydrochloride, DMPD · 2HCl, or DMPPDA · 2HCl, is an azoreduction product of acid orange 52 (AO52) . It is suitable for microbiology and is often used in the oxidase test, which differentiates bacteria based on their ability to utilize the dye .


Molecular Structure Analysis

The linear formula of N,N-Dimethyl-p-phenylenediamine dihydrochloride is (CH3)2NC6H4NH2 · 2HCl . It forms stable, red radical cations, involved in a variety of redox reactions .


Chemical Reactions Analysis

N,N-Dimethyl-p-phenylenediamine dihydrochloride is an aromatic amine mainly used as an intermediate to produce dyes . Its oxidation reaction with H2O2 in the presence of iron (III) catalyst has been used for the spectrophotometric detection of trace quantities of iron (III) . It is also used in the HID-AB (high iron diamine-alcian blue) staining procedures .


Physical And Chemical Properties Analysis

N,N-Dimethyl-p-phenylenediamine dihydrochloride is a powder with a melting point of 210-215°C (dec.) . It is stable under normal conditions but is light sensitive and hygroscopic .

Scientific Research Applications

  • Microbiology

    • Application : N,N-Dimethyl-p-phenylenediamine dihydrochloride is used in the oxidase test which differentiates bacteria based on their ability to utilize the dye .
    • Method : In the oxidase test, the reagent (N,N-Dimethyl-p-phenylenediamine dihydrochloride) is used as an artificial electron donor for cytochrome c. When the reagent is oxidized by cytochrome c, it changes from colorless to a dark blue or purple compound .
    • Results : This test is useful in the initial characterization of gram-negative bacteria .
  • Peroxidase Test

    • Application : N,N-Dimethyl-p-phenylenediamine dihydrochloride is suitable for use in the peroxidase test .
    • Method : In the presence of Fe (3+), N,N-Dimethyl-p-phenylenediamine dihydrochloride gets converted to DMPD (∙+) radical, which is scavenged by antioxidant molecules present in test samples .
    • Results : The conversion of N,N-Dimethyl-p-phenylenediamine dihydrochloride into a red pigment of semiquinone nature is used to determine the antioxidant potential .
  • Microscopy

    • Application : N,N-Dimethyl-p-phenylenediamine dihydrochloride is used as a stain in microscopy .
    • Results : The outcomes would vary based on the specific application in microscopy .
  • Diagnostic Assay Manufacturing

    • Application : N,N-Dimethyl-p-phenylenediamine dihydrochloride is used in diagnostic assay manufacturing .
    • Results : The outcomes would vary based on the specific application in diagnostic assay manufacturing .
  • Hematology

    • Application : N,N-Dimethyl-p-phenylenediamine dihydrochloride is used in hematology .
    • Results : The outcomes would vary based on the specific application in hematology .
  • Histology

    • Application : N,N-Dimethyl-p-phenylenediamine dihydrochloride is used in histology .
    • Results : The outcomes would vary based on the specific application in histology .
  • Azoreduction

    • Application : N,N-Dimethyl-p-phenylenediamine dihydrochloride is an azoreduction product of acid orange 52 (AO52) .
    • Results : The outcomes would vary based on the specific application in azoreduction .
  • Antioxidant Potential Measurement

    • Application : N,N-Dimethyl-p-phenylenediamine dihydrochloride is normally used to measure the antioxidant potential .
    • Results : The outcomes would vary based on the specific application in antioxidant potential measurement .
  • Cytochrome Oxidase Positive Aerobic Microorganisms Classification

    • Application : N,N,N’,N’-tetramethyl-p-phenylenediamine dihydrochloride (TMPD) is used as a test reagent in microbiology for the classification of cytochrome oxidase positive aerobic microorganisms .
    • Results : The outcomes would vary based on the specific application in cytochrome oxidase positive aerobic microorganisms classification .

Safety And Hazards

N,N-Dimethyl-p-phenylenediamine dihydrochloride is fatal if swallowed, toxic in contact with skin, and fatal if inhaled . It also causes serious eye irritation . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Future Directions

N,N-Dimethyl-p-phenylenediamine dihydrochloride is used in free chlorine colorimetric analysis since it reacts with Hypochlorous acid and Hypochlorite ions acquiring a pinkish color that can be quantitatively related to the concentration of those substances if it’s inside the working range . It is also used for the determination of peroxidase . It is a compound that is normally used to measure the antioxidant potential .

properties

IUPAC Name

4-N,4-N-dimethylbenzene-1,4-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c1-10(2)8-5-3-7(9)4-6-8;;/h3-6H,9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEDWDXMFDKWFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30883429
Record name 1,4-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30883429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-p-phenylenediamine dihydrochloride

CAS RN

536-46-9
Record name 1,4-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:2)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30883429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dimethylbenzene-1,4-diamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.852
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MM Mehdi, SI Rizvi - Analytical biochemistry, 2013 - Elsevier
N, N-Dimethyl-p-phenylenediamine dihydrochloride (DMPD) is a compound that is normally used to measure the antioxidant potential. In the presence of Fe3+, it gets converted to DMPD+ radical, which is scavenged by antioxidant molecules present in test samples. In plasma, due to the presence of iron, this method cannot be applied for the measurement of antioxidant potential. The modified DMPD method proposed by us measures with great accuracy the oxidant potential of plasma using the oxidizing effect of plasma to oxidize …
Number of citations: 19 www.sciencedirect.com

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